molecular formula C9H10N2O3 B1356384 1-(4-(Methylamino)-3-nitrophenyl)ethanone CAS No. 18076-17-0

1-(4-(Methylamino)-3-nitrophenyl)ethanone

Cat. No. B1356384
CAS RN: 18076-17-0
M. Wt: 194.19 g/mol
InChI Key: RFMFMDSOEBOCAX-UHFFFAOYSA-N
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Description

1-(4-(Methylamino)-3-nitrophenyl)ethanone, commonly known as methylone, is a synthetic cathinone that belongs to the family of phenethylamines. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. Methylone is similar in structure to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug. However, it is important to note that methylone is not approved for medical use and is illegal in many countries.

Scientific Research Applications

Phase Equilibrium Studies

Research by Li et al. (2019) focused on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones in different solvents. This study is crucial for understanding the separation processes of mixtures containing similar compounds, which could be applied in purifying chemicals used in pharmaceuticals and other industries. The ternary phase diagrams constructed from this research are vital for optimizing separation techniques and improving efficiency in chemical manufacturing processes (Li et al., 2019).

Organic Synthesis

A variety of research efforts have demonstrated the versatility of nitrophenyl ethanones in organic synthesis. Androsov et al. (2010) described a convenient approach for synthesizing 2- and 3-aminobenzo[b]thiophenes using a related compound as a precursor. This synthesis route highlights the compound's role in constructing complex aromatic systems, which are significant in medicinal chemistry and materials science (Androsov et al., 2010).

Antimicrobial Activity

Patel et al. (2011) investigated the synthesis and antimicrobial activity of derivatives involving nitrophenyl ethanones. These compounds showed significant activity against various bacterial strains such as Bacillus subtilis and Escherichia coli, indicating their potential as lead compounds in developing new antimicrobial agents. The structure-activity relationship explored in these studies provides valuable insights into designing more effective antimicrobial compounds (Patel et al., 2011).

properties

IUPAC Name

1-[4-(methylamino)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6(12)7-3-4-8(10-2)9(5-7)11(13)14/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMFMDSOEBOCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524849
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Methylamino)-3-nitrophenyl)ethanone

CAS RN

18076-17-0
Record name 1-[4-(Methylamino)-3-nitrophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Methylamino-3-nitro-phenyl)-ethanone (153 mg) was prepared by following General Procedure A starting from methyl 1-(4-fluoro-3-nitro-phenyl)-ethanone (183 mg) and methylamine (2 M in THF, 1.0 ml) in DMF (5 mL). The crude product was used in the next step without further purification.
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183 mg
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1 mL
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5 mL
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Synthesis routes and methods II

Procedure details

(a-1) To a stirred and cooled solution of 50 parts of 1-(4-chloro-3-nitrophenyl)ethanone in 240 parts of methanol was added a solution of 40 parts of methanamine in 160 parts of methanol. The reaction mixture was stirred for 12 hours at 60° C. The reaction mixture was evaporated to dry, yielding 50 parts (100%) of 1-[4-(methylamino)-3-nitrophenyl]ethanone as a residue (int. 87).
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